

# A Technical Guide to the Spectral Data of 4-Phenylbutylamine

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Compound of Interest		
Compound Name:	4-Phenylbutylamine	
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This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-phenylbutylamine**. The content is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and logical workflows to facilitate analysis and interpretation.

**Compound Information** 

Property	Value
Chemical Name	4-Phenylbutylamine
Synonyms	4-Phenylbutan-1-amine, Benzenebutanamine
CAS Number	13214-66-9
Molecular Formula	C10H15N
Molecular Weight	149.23 g/mol
Structure	NCCCCc1ccccc1 (SMILES)

## **Nuclear Magnetic Resonance (NMR) Spectral Data**

NMR spectroscopy is a powerful technique for elucidating the structure of **4- phenylbutylamine**. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data.



### <sup>1</sup>H NMR Spectral Data

The <sup>1</sup>H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: <sup>1</sup>H NMR Chemical Shift Data for **4-Phenylbutylamine** 

Assignment	Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz
Phenyl-H	7.27 - 7.11	m	5H	-
Ar-CH <sub>2</sub> - (H4)	2.64	t	2H	7.6
-CH <sub>2</sub> -NH <sub>2</sub> (H1)	2.68	t	2H	7.9
Ar-CH <sub>2</sub> -CH <sub>2</sub> - (H3)	1.67 - 1.45	m	2H	-
-CH <sub>2</sub> -CH <sub>2</sub> -NH <sub>2</sub> (H2)	1.29	m	2H	-
-NH <sub>2</sub>	1.29 (broad)	S	2H	-

m = multiplet, t = triplet, s = singlet Data is referenced from spectra obtained in CDCl<sub>3</sub>.[1][2]

### <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum reveals the carbon framework of the molecule.

Table 2: 13C NMR Chemical Shift Data for 4-Phenylbutylamine



Assignment	Chemical Shift (δ) ppm
Phenyl C (ipso)	142.9
Phenyl CH	129.1
Phenyl CH	128.2
-CH <sub>2</sub> -NH <sub>2</sub>	42.4
Ar-CH <sub>2</sub> -	35.8
Ar-CH <sub>2</sub> -CH <sub>2</sub> -	33.6
-CH2-CH2-NH2	29.1

Data is representative and may vary slightly based on solvent and experimental conditions.[2]

### **NMR Experimental Protocol**

A standardized protocol is crucial for acquiring high-quality, reproducible NMR data.[2]

#### Sample Preparation:

- Weighing: Accurately weigh 10-20 mg of 4-phenylbutylamine.
- Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>). Ensure the sample is fully dissolved.
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
- Standard: If quantitative analysis is required, add a small amount of an internal standard, such as tetramethylsilane (TMS).[2]

Data Acquisition (400 MHz Spectrometer):[2]

- ¹H NMR Spectroscopy:
  - Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
  - Spectral Width: 12-16 ppm.



Acquisition Time: 3-4 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 16-64, depending on concentration.

Temperature: 298 K.

<sup>13</sup>C NMR Spectroscopy:

Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

Spectral Width: 220-250 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, depending on concentration.

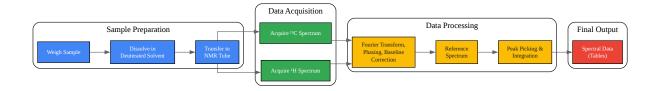
o Temperature: 298 K.

#### Data Processing:

- Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) before Fourier transformation.[2]
- Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.[2]
- Referencing: Calibrate the chemical shift scale to the solvent residual peak or TMS (0.00 ppm).
- Integration and Peak Picking: Integrate the peaks in the <sup>1</sup>H spectrum and perform peak picking for both <sup>1</sup>H and <sup>13</sup>C spectra.[2]

### **NMR Analysis Workflow**





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Workflow for NMR spectral acquisition and analysis.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **4-phenylbutylamine**. The spectrum shows characteristic absorption bands corresponding to the vibrational frequencies of different bonds.

### **IR Spectral Data**

Table 3: Key IR Absorption Bands for 4-Phenylbutylamine

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3380 - 3250	N-H Stretch (symmetric & asymmetric)	Primary Amine (-NH <sub>2</sub> )
3085, 3062, 3027	C-H Stretch	Aromatic Ring
2930, 2855	C-H Stretch (asymmetric & symmetric)	Alkyl Chain (-CH2-)
1604, 1496, 1454	C=C Stretch	Aromatic Ring
1585 - 1650	N-H Bend (scissoring)	Primary Amine (-NH <sub>2</sub> )
747, 698	C-H Out-of-plane Bend	Monosubstituted Benzene



Data obtained from FT-IR analysis in the liquid phase.[3]

#### **IR Experimental Protocol**

Sample Preparation (Liquid Film):[4]

- Ensure the potassium bromide (KBr) plates are clean and dry by wiping them with a tissue and washing with a volatile solvent like methylene chloride or ethanol.
- Place a small drop of liquid **4-phenylbutylamine** onto the surface of one KBr plate.
- Place the second KBr plate on top and gently rotate it a quarter turn to spread the sample into a thin, even film.
- If the resulting spectrum is too intense (peaks are flat-topped), separate the plates and wipe one clean before reassembling to create a thinner film.
- Mount the plates in the spectrometer's sample holder.

#### **Data Acquisition:**

- Record a background spectrum of the empty spectrometer.
- Place the sample holder with the KBr plates into the instrument.
- Acquire the sample spectrum, typically over a range of 4000-400 cm<sup>-1</sup>.
- The final spectrum is automatically generated by ratioing the sample spectrum against the background spectrum.

### Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **4-phenylbutylamine**, aiding in its identification and structural confirmation.

#### **MS Spectral Data**

The mass spectrum is typically acquired using Electron Impact (EI) ionization.



Table 4: Major Fragments in the EI-Mass Spectrum of 4-Phenylbutylamine

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment Ion
149	15.8	[M] <sup>+</sup> (Molecular Ion)
132	3.9	[M - NH <sub>3</sub> ] <sup>+</sup>
104	12.2	[C <sub>8</sub> H <sub>8</sub> ] <sup>+</sup> (Styrene ion)
91	14.5	[C <sub>7</sub> H <sub>7</sub> ]+ (Tropylium ion)
45	29.5	[CH₃CH=NH₂]+
30	100.0	[CH <sub>2</sub> =NH <sub>2</sub> ] <sup>+</sup> (Base Peak)

Ionization was performed at 75 eV.[1] The base peak at m/z 30 is characteristic of primary amines, resulting from alpha-cleavage.

### MS Experimental Protocol (GC-MS with EI)

#### Sample Preparation:

- Prepare a dilute solution of 4-phenylbutylamine in a volatile organic solvent (e.g., methanol or dichloromethane).
- Transfer the solution to an autosampler vial for injection.

#### Gas Chromatography (GC) Method:

- Injector: Split/splitless, typically operated at 250 °C.
- Column: A non-polar capillary column (e.g., DB-5ms).
- Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
- Carrier Gas: Helium at a constant flow rate.



Mass Spectrometry (MS) Method:

• Ionization Mode: Electron Impact (EI).[1]

• Ionization Energy: 70 eV.[1]

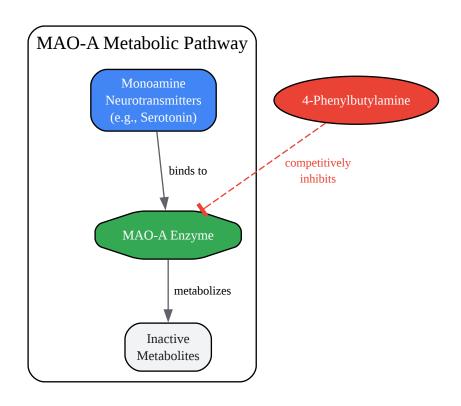
Source Temperature: 230-250 °C.[1]

Quadrupole Temperature: 150 °C.

• Scan Range: m/z 25-300.

### 4-Phenylbutylamine and MAO-A Inhibition

**4-Phenylbutylamine** acts as a competitive inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for the metabolism of neurotransmitters like serotonin and norepinephrine.[5] This interaction can be visualized as a simple signaling pathway.



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Inhibition of MAO-A by **4-Phenylbutylamine**.



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